2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide

Catalog No.
S13108311
CAS No.
918824-67-6
M.F
C14H18FN3O
M. Wt
263.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydra...

CAS Number

918824-67-6

Product Name

2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide

IUPAC Name

1-(cyclohexylideneamino)-3-(2-fluoro-5-methylphenyl)urea

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C14H18FN3O/c1-10-7-8-12(15)13(9-10)16-14(19)18-17-11-5-3-2-4-6-11/h7-9H,2-6H2,1H3,(H2,16,18,19)

InChI Key

YSUHGMUXMCRRNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NN=C2CCCCC2

2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexylidene group and a hydrazine carboxamide moiety. Its molecular formula is C14H18FN3OC_{14}H_{18}FN_3O and it has a molecular weight of approximately 263.31 g/mol. The compound features a fluorine atom and a methyl group on a phenyl ring, contributing to its potential biological activities and chemical reactivity.

Typical of hydrazine derivatives, including:

  • Substitution Reactions: The nitrogen atoms in the hydrazine group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze to yield corresponding acids or amines.

Research indicates that 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit tumor growth, making it a candidate for further research in cancer therapeutics.

The synthesis of 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide typically involves:

  • Formation of the Hydrazone: Reacting cyclohexanone with 2-fluoro-5-methylphenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.
  • Carboxamide Formation: Treating the hydrazone with an appropriate carboxylic acid derivative (such as acetic anhydride) to introduce the carboxamide functionality.

These reactions generally require careful control of temperature and reaction time to optimize yield and purity.

The compound has several applications, particularly in:

  • Pharmaceutical Development: Its unique structure and biological activity make it a promising candidate for drug development, especially in antimicrobial and anticancer therapies.
  • Chemical Research: It serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.

Interaction studies have shown that 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide can interact with various biological targets. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Binding: Potential interactions with DNA could affect replication and transcription processes, contributing to its anticancer properties.

Several compounds share structural similarities with 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Cyclohexylidene-N-(4-fluorophenyl)hydrazine-1-carboxamideC14H18FN3OC_{14}H_{18}FN_3OSimilar structure but different substitution on phenyl ring
N-(2-Fluorophenyl)hydrazinecarboxamideC9H10FN3OC_{9}H_{10}FN_3OLacks cyclohexylidene group; simpler structure
4-Methyl-N-(2-fluorophenyl)hydrazinecarboxamideC10H12FN3OC_{10}H_{12}FN_3OContains methyl substitution on phenyl; different biological activity

Uniqueness

What sets 2-cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide apart from these similar compounds is its specific arrangement of functional groups and the presence of both cyclohexylidene and fluorinated phenyl moieties. This unique combination may enhance its biological activity and reactivity compared to other derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.14339037 g/mol

Monoisotopic Mass

263.14339037 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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